N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-27-17-7-8-19(28-2)18(11-17)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIADWQFVCZRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 329.37 g/mol
The compound exhibits several biological activities, primarily through interactions with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in critical pathways such as inflammation, cancer progression, and neuroprotection.
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Neuroprotective Effects
The compound's neuroprotective effects have been explored in models of neurodegeneration. It appears to mitigate oxidative stress and preserve mitochondrial function in neuronal cells. Studies suggest that it may enhance the expression of neurotrophic factors, promoting neuronal survival and regeneration.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
In Vitro Studies
A study published in ACS Omega highlighted the antimicrobial activity of related pyrazole derivatives with similar structural motifs. The derivatives displayed significant inhibition zones against various bacterial strains, suggesting a promising avenue for further exploration of this compound's potential as an antimicrobial agent .
Cytoprotective Effects
Another study focused on cytoprotection against DNA damage induced by carcinogens. The compound demonstrated significant protection against nitrosative stress-induced cellular damage, highlighting its potential role in chemoprevention .
Data Table: Summary of Biological Activities
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects are essential for advancing its therapeutic applications.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways leading to cell death.
- Cell Cycle Arrest : It has been observed to cause arrest at the G1/S phase transition in the cell cycle.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound's efficacy may surpass that of standard chemotherapeutic agents such as doxorubicin in certain contexts.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This activity indicates its potential use in developing new antimicrobial agents.
Antiviral Activity
Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes or host cell receptors, showing effectiveness against certain strains of influenza virus.
Comparative Analysis with Related Compounds
To contextualize the unique biological profile of N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Research Findings and Insights
The compound's unique structure contributes to its diverse chemical reactivity and potential biological activities. Ongoing research is focused on elucidating its precise mechanisms of action and exploring its therapeutic potential across various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
